Cas no 326809-08-9 (1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine)

1-Chloro-3-(trifluoromethyl)-5-(2-aminoethyl)pyridine is a versatile pyridine derivative featuring both chloro and trifluoromethyl substituents, which enhance its reactivity and stability. The compound's amine functional group provides a reactive site for further chemical modifications, making it valuable in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group contributes to increased lipophilicity and metabolic stability, beneficial for bioactive molecule design. The chloro substituent offers additional reactivity for cross-coupling reactions. This compound serves as a key intermediate in the development of advanced heterocyclic compounds, particularly in medicinal chemistry where such structural motifs are sought after for their potential biological activity. Its well-defined structure allows for precise incorporation into more complex molecular architectures.
1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine structure
326809-08-9 structure
Product Name:1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine
CAS No:326809-08-9
MF:C8H8ClF3N2
MW:224.610731124878
MDL:MFCD18258532
CID:1452025
PubChem ID:22027357
Update Time:2025-07-02

1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine
    • Cliprofen [USAN:INN]
    • 3-chloro-4-(2-thenoyl)hydratropic acid
    • UNII-BB27ZR25WO
    • 2-[3-chloro-4-(2-thienylcarbonyl)phenyl]propanoic acid
    • Cliprofen
    • Cliprofenum
    • Cliprofeno
    • SureCN42298
    • 2-[3-chloro-4-(thiophene-2-carbonyl)-phenyl]-propionic acid
    • 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
    • 1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine
    • MFCD18258532
    • DB-353918
    • 326809-08-9
    • 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
    • EN300-8678839
    • SB79821
    • 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
    • 3-Chloro-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine
    • SCHEMBL3370446
    • MDL: MFCD18258532
    • Inchi: 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3
    • InChI Key: HXYCLYBAZZEUFG-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1C(C)N

Computed Properties

  • Exact Mass: 224.0328104g/mol
  • Monoisotopic Mass: 224.0328104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

1-3-chloro-5-(trifluoromethyl)pyridin-2-ylethan-1-amine Pricemore >>

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